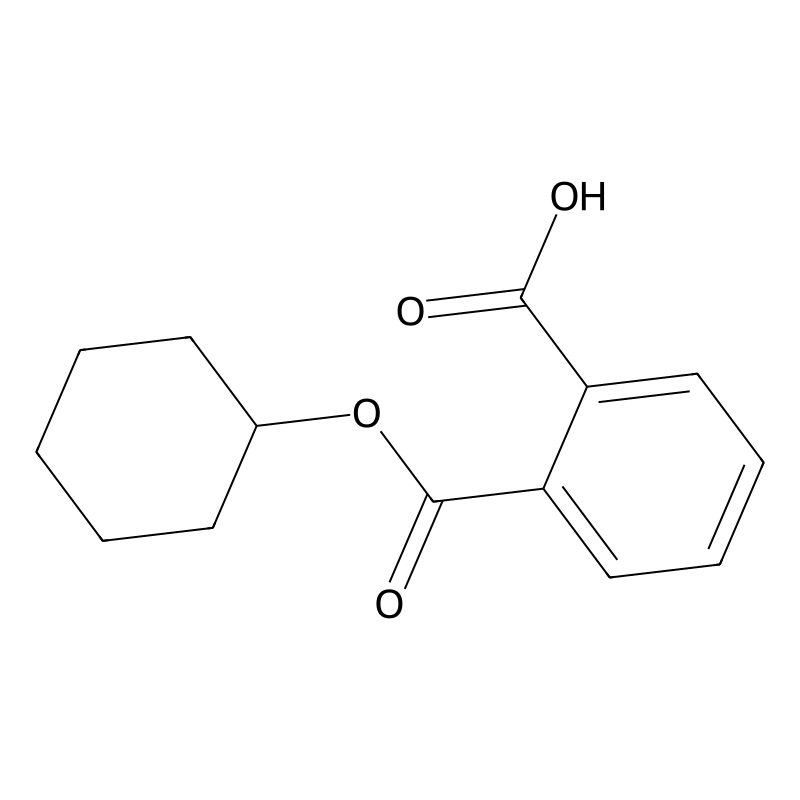Monocyclohexyl phthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Monocyclohexyl phthalate is a chemical compound classified as a phthalic acid monoester, specifically formed through the reaction of phthalic acid with cyclohexanol. Its chemical formula is C₁₄H₁₆O₄, and it is recognized for its role as an intermediate in the synthesis of various industrial products. Monocyclohexyl phthalate is notable for its potential applications in plasticizers and other materials due to its ability to enhance flexibility and durability.
- As a metabolite of DCHP, MCHP is not expected to have a unique mechanism of action. Phthalate esters are suspected endocrine disruptors, meaning they can interfere with hormone function in the body []. However, the specific mechanism by which MCHP exerts this effect is not fully understood and requires further research.
Limited Applications:
While Monocyclohexyl phthalate (MCHP) finds various uses in industrial applications, its presence in scientific research is limited. This is primarily due to concerns surrounding its potential endocrine-disrupting properties, similar to other phthalate esters . As a result, researchers often opt for safer alternatives to avoid potential confounding factors in their studies.
Specific Research Areas:
Despite its limited presence, MCHP has been used in some specific research areas, including:
- Environmental studies: MCHP has been identified as a contaminant in various environmental samples, such as water and soil . Researchers may use MCHP as a reference compound in studies analyzing environmental phthalate contamination.
- Material science: MCHP has been explored as a potential plasticizer in the development of new materials. However, due to its aforementioned concerns, further research is necessary to evaluate its safety and efficacy in this context .
- Biomedical research: Some studies have utilized MCHP to investigate the mechanisms of phthalate exposure and its effects on biological systems. However, these studies are often focused on the toxicological effects of MCHP, aiming to understand its potential health risks rather than using it as a research tool itself .
- Hydrolysis: In the presence of water and an acid or base catalyst, monocyclohexyl phthalate can be hydrolyzed back to phthalic acid and cyclohexanol.
- Transesterification: This compound can react with alcohols to form new esters, which may have different properties and applications.
- Oxidation: Under certain conditions, monocyclohexyl phthalate can be oxidized to form carboxylic acids or other derivatives.
Research indicates that monocyclohexyl phthalate may exhibit biological activity similar to other phthalates. It has been shown to interact with various biological systems, potentially influencing endocrine functions. Specifically, studies have noted that metabolites of monocyclohexyl phthalate can bind to hormone receptors, suggesting possible implications for reproductive health and development in mammals .
Monocyclohexyl phthalate is synthesized through the esterification reaction between phthalic acid and cyclohexanol. The general reaction can be represented as follows:
This reaction typically requires the presence of a catalyst (such as sulfuric acid) and is conducted under controlled temperature conditions to optimize yield.
Recent studies have focused on the interactions of monocyclohexyl phthalate with human serum albumin (HSA) and other proteins. These interactions are critical for understanding the compound's bioavailability and potential toxicological effects. Research indicates that monocyclohexyl phthalate binds to HSA through hydrogen bonds and van der Waals forces, which may influence its pharmacokinetics and distribution in biological systems .
Monocyclohexyl phthalate shares structural similarities with several other compounds in the phthalate family. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Monobutyl phthalate | C₁₄H₁₈O₄ | Commonly used as a plasticizer; shorter alkyl chain. |
| Diethyl phthalate | C₁₂H₁₄O₄ | Contains two ethyl groups; more volatile than monocyclohexyl phthalate. |
| Dicyclohexyl phthalate | C₂₀H₂₂O₄ | Contains two cyclohexyl groups; higher molecular weight. |
| Dimethyl phthalate | C₁₀H₁₀O₄ | Smaller size; used in various industrial applications but less effective as a plasticizer compared to monocyclohexyl phthalate. |
Monocyclohexyl phthalate's unique structure allows it to provide specific mechanical properties that are advantageous in certain applications, distinguishing it from other similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
7517-36-4








